molecular formula C8H15Cl2NO B1420806 3-(Chloromethyl)quinuclidin-3-ol hydrochloride CAS No. 247195-81-9

3-(Chloromethyl)quinuclidin-3-ol hydrochloride

Cat. No. B1420806
M. Wt: 212.11 g/mol
InChI Key: HQBMHODSJGNNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)quinuclidin-3-ol hydrochloride, also known as 1-azabicyclo[2.2.2]octan-3-ol 3-(chloromethyl)-hydrochloride, is a chemical compound with the molecular formula C8H14ClNO . It is used for research purposes.


Molecular Structure Analysis

The molecular weight of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride is 175.66 g/mol . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

3-Quinuclidinol, a related compound, is known to serve as a catalyst for the condensation of methyl vinyl ketone with aldehydes. It is also used as a reagent for the cleavage of beta-keto and vinylogous beta-keto esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride include a molecular weight of 175.66 g/mol and a molecular formula of C8H14ClNO .

Safety And Hazards

The safety data sheet for 3-Quinuclidinol, a related compound, indicates that it is a skin corrosive substance. Precautionary measures include avoiding inhalation or skin contact, and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

3-(chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO.ClH/c9-5-8(11)6-10-3-1-7(8)2-4-10;/h7,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBMHODSJGNNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CCl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)quinuclidin-3-ol hydrochloride

CAS RN

247195-81-9
Record name 1-Azabicyclo[2.2.2]octan-3-ol, 3-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247195-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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